molecular formula C16H15BrN4O3 B12772948 (E)-8-(3-Bromo-4-methoxystyryl)theophylline CAS No. 155271-50-4

(E)-8-(3-Bromo-4-methoxystyryl)theophylline

Cat. No.: B12772948
CAS No.: 155271-50-4
M. Wt: 391.22 g/mol
InChI Key: HOKQBIATLCKFPM-FNORWQNLSA-N
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Description

(E)-8-(3-Bromo-4-methoxystyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects, particularly on the central nervous system. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a styryl moiety, which is further connected to the theophylline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)theophylline typically involves the following steps:

    Starting Materials: Theophylline, 3-bromo-4-methoxybenzaldehyde.

    Reaction: The reaction between theophylline and 3-bromo-4-methoxybenzaldehyde is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to promote the formation of the styryl linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3-Bromo-4-methoxystyryl)theophylline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the bromine atom or reduce the double bond in the styryl moiety.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a de-brominated or hydrogenated product.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.

    Medicine: Potential therapeutic applications due to its structural similarity to other xanthine derivatives, which are known for their bronchodilator and stimulant effects.

    Industry: Could be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-8-(3-Bromo-4-methoxystyryl)theophylline likely involves interaction with adenosine receptors, similar to other xanthine derivatives. This interaction can lead to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A well-known xanthine derivative used as a bronchodilator.

    Caffeine: Another xanthine derivative with stimulant effects.

    Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.

Uniqueness

(E)-8-(3-Bromo-4-methoxystyryl)theophylline is unique due to the presence of the bromine atom and methoxy group, which can influence its chemical reactivity and biological activity. These modifications may enhance its potency or selectivity compared to other xanthine derivatives.

Properties

CAS No.

155271-50-4

Molecular Formula

C16H15BrN4O3

Molecular Weight

391.22 g/mol

IUPAC Name

8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H15BrN4O3/c1-20-14-13(15(22)21(2)16(20)23)18-12(19-14)7-5-9-4-6-11(24-3)10(17)8-9/h4-8H,1-3H3,(H,18,19)/b7-5+

InChI Key

HOKQBIATLCKFPM-FNORWQNLSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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